molecular formula C16H20BrNO2 B13964907 Benzyl 2-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate

Benzyl 2-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B13964907
M. Wt: 338.24 g/mol
InChI Key: ATXCHNFLYUBVRF-UHFFFAOYSA-N
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Description

Benzyl 2-(bromomethyl)-6-azaspiro[34]octane-6-carboxylate is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate typically involves multiple steps. One common method includes the bromination of a precursor compound followed by spirocyclization. The reaction conditions often require the use of specific solvents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Benzyl 2-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The spirocyclic structure also contributes to its unique binding properties and biological activity .

Properties

Molecular Formula

C16H20BrNO2

Molecular Weight

338.24 g/mol

IUPAC Name

benzyl 2-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C16H20BrNO2/c17-10-14-8-16(9-14)6-7-18(12-16)15(19)20-11-13-4-2-1-3-5-13/h1-5,14H,6-12H2

InChI Key

ATXCHNFLYUBVRF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CC(C2)CBr)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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